Ganoderic acid C is a triterpenoid compound predominantly derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound is noted for its various pharmacological activities, including potential antitumor effects, hepatoprotective properties, and immunomodulatory effects. Ganoderic acid C is classified within a larger group of ganoderic acids, which are characterized by their complex molecular structures and diverse biological activities.
Ganoderic acid C is primarily sourced from the fruiting bodies and mycelium of Ganoderma lucidum. This mushroom has been used in traditional medicine for centuries, particularly in East Asia, where it is valued for its health benefits. The classification of ganoderic acids falls under triterpenoids, which are a class of chemical compounds composed of three terpene units. Specifically, ganoderic acid C is part of the lanostane-type triterpenes, which exhibit a variety of bioactive properties.
The synthesis of ganoderic acid C can be achieved through both natural extraction methods and synthetic approaches. Natural extraction typically involves the fermentation of Ganoderma lucidum under controlled conditions to maximize the yield of ganoderic acids. For instance, a study demonstrated that optimizing fermentation conditions with specific substrates such as microcrystalline cellulose and D-galactose could significantly enhance the production of ganoderic acids by up to 85.96% .
The extraction process generally involves:
Ganoderic acid C has a complex molecular structure characterized by multiple rings and functional groups typical of triterpenoids. Its chemical formula is , featuring a lanostane skeleton with hydroxyl groups that contribute to its biological activity.
Ganoderic acid C undergoes various chemical reactions that can modify its structure and enhance its bioactivity:
In vitro studies have shown that ganoderic acid C can interact with various enzymes involved in metabolic pathways, potentially influencing processes such as lipid metabolism and oxidative stress response in liver cells .
Ganoderic acid C exhibits its pharmacological effects through several mechanisms:
Research indicates that ganoderic acid C can reduce levels of malondialdehyde (a marker of oxidative stress) while increasing antioxidant enzyme activities in liver tissues . This suggests a protective role against alcohol-induced liver damage.
Ganoderic acid C has several scientific uses:
Ganoderenic acid C is a highly oxygenated lanostane-type triterpenoid characterized by a tetracyclic scaffold with a C-7 carbonyl group and a Δ8,9 double bond. Its core structure (C₃₀H₄₄O₇) features a carboxyl group at C-26 and hydroxylations at C-3β and C-15α, distinguishing it from isomeric variants like ganoderic acid C and ganoderenic acid D. Isomeric differences arise from stereochemical variations (e.g., α/β orientation of substituents) and functional group positions. For example, ganoderic acid C₂ exhibits a C-3 keto group instead of a hydroxyl, while ganoderenic acid D possesses a Δ8,24 diene system [2] [5]. These structural nuances significantly influence physicochemical properties and bioactivity [8].
Table 1: Structural Features of Ganoderenic Acid C and Key Isomers
Compound | Molecular Formula | C-3 Substituent | C-7 Substituent | Double Bond Position | Side Chain Modifications |
---|---|---|---|---|---|
Ganoderenic Acid C | C₃₀H₄₄O₇ | β-OH | =O | Δ⁸,⁹ | C-26 carboxylic acid |
Ganoderic Acid C₂ | C₃₀H₄₄O₇ | =O | β-OH | Δ⁸,⁹ | C-26 methyl ester |
Ganoderenic Acid D | C₃₀H₄₂O₇ | =O | =O | Δ⁸,²⁴ | C-26 carboxylic acid |
Ganoderic Acid A | C₃₀H₄₄O₇ | β-OH | =O | Δ⁸,⁹ | C-26 carboxylic acid |
NMR Spectroscopy:¹³C-NMR and ¹H-NMR are pivotal for structural assignment. Key ¹³C-NMR signals of ganoderenic acid C include:
Mass Spectrometry (MS):Electrospray ionization (ESI)-MS in negative mode shows [M−H]⁻ at m/z 503.3. Fragmentation involves sequential losses of H₂O (−18 Da), CO₂ (−44 Da), and acetic acid (−60 Da), with diagnostic ions at m/z 439.3 [M−H−CO₂−H₂O]⁻ and 379.2 [M−H−2CO₂]⁻ [3] [10]. LC-MS/MS allows quantification in complex matrices like Ganoderma extracts [3].
Infrared (IR) Spectroscopy:IR spectra exhibit key absorptions at:
Table 2: Key Spectroscopic Signatures of Ganoderenic Acid C
Technique | Key Signals | Structural Assignment |
---|---|---|
¹³C-NMR | δ 78.9 ppm | C-3 (hydroxyl group) |
δ 199.5 ppm | C-7 (carbonyl) | |
δ 178.2 ppm | C-26 (carboxylate) | |
¹H-NMR | δ 5.51 ppm (1H, d) | H-8 (olefinic proton) |
δ 0.98 ppm (3H, s) | H₃-18 (angular methyl) | |
ESI-MS | m/z 503.3 [M−H]⁻ | Molecular ion |
m/z 439.3 [M−H−CO₂−H₂O]⁻ | Decarboxylation/dehydration product | |
IR | 1705 cm⁻¹, 1672 cm⁻¹ | Carboxyl/C-7 carbonyl stretches |
Ganoderenic acid C belongs to the type II ganoderic acids (GAs), characterized by conjugated double bonds (Δ8,9) and extensive oxidations. Unlike type I GAs (e.g., ganoderic acid HLDOA), which lack conjugated bonds, type II variants exhibit enhanced bioactivity due to their electrophilic enone systems [4] [8]. Key structural comparisons include:
Table 3: Structural and Functional Comparison of Key Ganoderma Triterpenoids
Compound | Core Structure | C-3 | C-7 | Double Bonds | Bioactivity Highlights |
---|---|---|---|---|---|
Ganoderenic Acid C | Lanostane | β-OH | =O | Δ⁸,⁹ | Anti-inflammatory, cytotoxic |
Ganoderic Acid A | Lanostane | β-OH | =O | Δ⁸,⁹ | Antitumor, HMG-CoA reductase inhibition |
Ganoderic Acid B | Lanostane | =O | β-OH | Δ⁸,⁹ | Antimetastatic |
Lucidenic Acid A | Lanostane | =O | β-OH | Δ⁷,⁸ | Apoptosis induction |
Ganodermic Acid Jb | Lanostane | β-OH | β-OH | Δ⁸,⁹, Δ²⁴,²⁵ | Anticancer, anti-HIV |
The biosynthesis initiates from lanosterol, cyclized from oxidosqualene. Lanosterol undergoes three-step oxidation at C-26 via cytochrome P450 monooxygenase (CYP5150L8) to form 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a type I GA [4] [6]. Conversion to type II GAs like ganoderenic acid C requires:
Genomic studies reveal that G. lucidum strain CGMCC 5.616 harbors 215 CYP genes, 158 of which were functionally screened in engineered yeast (Saccharomyces cerevisiae). This enabled the identification of key CYPs (e.g., CYP5139G1) responsible for late-stage modifications [4]. Heterologous expression of these CYPs in yeast yielded ganoderenic acid C at 2.2 mg/L, demonstrating the pathway’s reconstitution [6].
Table 4: Key Enzymes in Ganoderenic Acid C Biosynthesis
Enzyme | Function | Product | Host System |
---|---|---|---|
CYP5150L8 | C-26 oxidation of lanosterol | 3-Hydroxy-lanosta-8,24-dien-26-oic acid | S. cerevisiae |
CYP5139G1 | C-7 oxidation and Δ⁸,⁹ bond formation | 7-Oxo-DHLDOA* | S. cerevisiae |
CYP5150P | C-15α hydroxylation | 3β,15α-Dihydroxy-7-oxo-lanost-8-en-26-oic acid | G. lucidum |
3β-HSD | C-3 dehydrogenation (not in ganoderenic C) | 3-Keto derivatives | G. lucidum |
*DHLDOA: Dihydroxy-lanosta-dien-oic acid
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: